molecular formula C12H15NOS B8307098 5-tert-Butyl-2-methyl-4-thiocyanato-phenol

5-tert-Butyl-2-methyl-4-thiocyanato-phenol

Cat. No. B8307098
M. Wt: 221.32 g/mol
InChI Key: BJAXARBQKRLWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-Butyl-2-methyl-4-thiocyanato-phenol is a useful research compound. Its molecular formula is C12H15NOS and its molecular weight is 221.32 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

(2-tert-butyl-4-hydroxy-5-methylphenyl) thiocyanate

InChI

InChI=1S/C12H15NOS/c1-8-5-11(15-7-13)9(6-10(8)14)12(2,3)4/h5-6,14H,1-4H3

InChI Key

BJAXARBQKRLWEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)(C)C)SC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 5 L flask were placed 350 g (2.13 mol) of 5-tert-butyl-2-methyl-phenol, sodium thiocyanide (555 g, 6.85 mol) and MeOH (1400 mL), and the resulting mixture cooled to 7° C. A solution of sodium bromide (214 g, 2.08 mol), bromine (126 mL, 2.38 mol), and MeOH (1800 mL) was added slowly and the temperature raised to 40° C. over a period of 30 minutes. The precipitants were filtered and the filtrate concentrated by half. Saturated sodium carbonate (3.5 L) and H2O (4.5 L) were added. The mixture was extracted with EtOAc (3 L), and the organic layers were combined and concentrated. To this residue were added t-butylmethyl ether (500 mL) and hexanes (500 mL), and the mixture was allowed to stand for 17 hours at -5° C. The precipitants were filtered to give the title compound, m.p. 99°-102° C. 1H NMR (CDCl3) δ 1.46 (s, 9 H), 2.22 (s, 3 H), 5.01 (s, 1 H), 6.89 (s, 1 H), 7.49 (s, 1 H).
Quantity
350 g
Type
reactant
Reaction Step One
Name
sodium thiocyanide
Quantity
555 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two

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